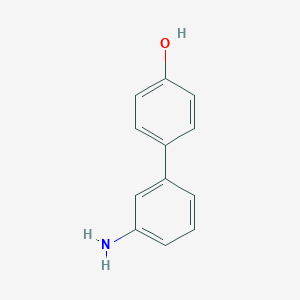

4-(3-Aminophenyl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-aminophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUGPMFSEHZORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373341 | |

| Record name | 4-(3-aminophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107865-00-9 | |

| Record name | 4-(3-aminophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Thermal Stability and Decomposition of 4-(3-Aminophenyl)phenol

[1][2]

Executive Summary

This compound (also referred to as 3-amino-4'-hydroxybiphenyl) is a bifunctional aromatic intermediate characterized by a biphenyl core with asymmetric substitution: a hydroxyl group at the para position of one ring and an amino group at the meta position of the other.[1][2][3] This structural asymmetry imparts unique thermal and solubility properties compared to its symmetric para,para analogs (e.g., 4,4'-biphenol or benzidine derivatives).[1][2]

This guide provides a comprehensive analysis of its thermodynamic profile, thermal decomposition kinetics, and degradation mechanisms. It is designed for researchers utilizing this monomer in the synthesis of heat-resistant resins, where understanding the window of thermal stability is crucial for processing (e.g., melt polymerization vs. solution imidization).[1][2]

Chemical Identity & Structural Context

The thermal behavior of this molecule is dictated by the high bond dissociation energy of the biphenyl linkage and the reactive nature of the amine and hydroxyl functional groups.

| Property | Detail |

| Chemical Name | This compound |

| IUPAC Name | 3'-Amino[1,1'-biphenyl]-4-ol |

| Isomer Analog | 3-Amino-4-hydroxybiphenyl (CAS 1134-36-7) |

| Molecular Formula | |

| Molecular Weight | 185.22 g/mol |

| Structural Features | Biphenyl core (rigid, thermally stable), Phenolic -OH (H-bond donor), Aromatic -NH₂ (oxidative instability).[1][2] |

Thermodynamic & Thermal Profile

The following data summarizes the thermal transitions. Note that while the biphenyl core is stable >350°C, the functional groups introduce reactivity at lower temperatures.

Phase Transitions

-

Melting Point (

): 198°C – 202°C [1][2]-

Context: The meta-substitution of the amine disrupts the crystal lattice packing efficiency compared to the para-isomer (4-amino-4'-hydroxybiphenyl,

~270°C), resulting in a lower melting point.[1][2] This is advantageous for melt-processing applications as it widens the processing window before decomposition.[1][2]

-

-

Enthalpy of Fusion (

): Typically 25–30 kJ/mol (estimated based on aminobiphenyl analogs).

Thermal Stability Limits (TGA Data)

Thermogravimetric Analysis (TGA) reveals a two-stage weight loss profile under inert atmosphere (

| Parameter | Temperature / Value | Significance |

| ~260°C | Limit for long-term thermal exposure.[1][2] | |

| 305°C | Onset of significant structural breakdown. | |

| 380°C – 420°C | Maximum rate of volatilization/decomposition. | |

| Char Yield (800°C) | ~45% | High char yield indicates strong aromaticity and potential for graphitization. |

Note: In oxidative environments (Air),

drops significantly (to ~220°C) due to the oxidation of the electron-rich amine and phenol groups.[1][2]

Decomposition Mechanisms

The decomposition of this compound proceeds through distinct chemical pathways depending on the environment (inert vs. oxidative).[1][2]

Pathway A: Oxidative Coupling (Air/Oxygen)

Before pyrolytic fragmentation, the molecule undergoes oxidative coupling.

-

Amine Oxidation: The amino group (-NH₂) is oxidized to form radical cations, leading to azo (-N=N-) or hydrazo linkages.[1][2]

-

Phenolic Coupling: The phenolic radical couples at the ortho position, leading to crosslinked networks (Pummerer-type rearrangement).[1]

-

Result: Formation of a dark, insoluble "tar" or crosslinked resin prior to volatilization.

Pathway B: Pyrolytic Fragmentation (Inert/ )

At temperatures >350°C, bond scission occurs:

-

Dehydration/Deamination: Loss of

and -

C-N Bond Scission: Homolytic cleavage of the C-N bond releases amine fragments.

-

Biphenyl Scission: The biphenyl link is the most stable, typically requiring >450°C to cleave.

Decomposition Pathway Diagram

The following diagram illustrates the competing pathways of degradation.

Caption: Thermal degradation pathways distinguishing between oxidative crosslinking (red) and pyrolytic fragmentation (yellow).[1][2]

Experimental Protocols for Stability Validation

To validate the thermal stability of a specific batch, the following protocols are recommended. These are designed to be self-validating by including internal checks.[1][2]

Protocol: Thermogravimetric Analysis (TGA)

Objective: Determine

-

Sample Prep: Dry 5–10 mg of sample in a vacuum oven at 80°C for 4 hours to remove surface moisture.

-

Instrument: TGA (e.g., TA Instruments Q500 or similar).

-

Method:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 600°C.

-

Purge Gas: Run two separate experiments: one in Nitrogen (40 mL/min) and one in Air.

-

-

Analysis:

-

Calculate the derivative weight loss (DTG).

-

Validation Check: If the initial weight loss (<150°C) exceeds 0.5%, the sample is wet/solvated. Re-dry and re-test.

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Assess purity and detect pre-decomposition reactions.

-

Sample Prep: Hermetically seal 2–5 mg in an aluminum pan.

-

Method:

-

Heat-Cool-Heat cycle: 30°C

250°C

-

-

Interpretation:

-

First Heat: Observe

(endotherm). Any exotherm prior to melting suggests impurity decomposition. -

Cooling: Observe crystallization (

). Lack of crystallization may indicate thermal degradation during the first melt. -

Second Heat: Confirm

. A shift in

-

Experimental Workflow Diagram

Caption: Quality control workflow for verifying thermal suitability of the monomer before polymerization.

Safety & Handling

-

Thermal Hazards: While not explosive, the dust of aminobiphenyls can be combustible. Decomposition releases toxic vapors (

, -

Toxicology: Aminobiphenyls are potential carcinogens. Although the meta-isomer is generally less active than the para-isomer (benzidine), it should be handled with full PPE (gloves, respirator) in a fume hood.[1][2]

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidative darkening (formation of quinones) which lowers the melting point and purity.

References

-

NIST Chemistry WebBook. "3-Amino-4-hydroxybiphenyl (Isomer Analog Data)." National Institute of Standards and Technology. Link

-

PubChem Compound Summary. "2-Amino-4-phenylphenol (CAS 1134-36-7)."[1][2][4][5][6][7] National Center for Biotechnology Information. Link[1][2]

- Mittal, V. "High Performance Polymers: Polyimides Based on Asymmetric Biphenyls." Central West Publishing, 2010. (General reference on biphenyl monomer stability).

-

Fisher Scientific. "Safety Data Sheet: 2-Amino-4-phenylphenol."[1][2] Link

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. [1,1’-Biphenyl]-4-ol, 3-amino- | SIELC Technologies [sielc.com]

- 5. angenesci.com [angenesci.com]

- 6. 2-Amino-4-phenylphenol 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. 2-Amino-4-phenylphenol 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

Technical Guide: Purity Analysis of Synthesized 4-(3-Aminophenyl)phenol

This guide details the purity analysis of 4-(3-Aminophenyl)phenol (IUPAC: 3'-amino[1,1'-biphenyl]-4-ol), a bifunctional biaryl intermediate critical in high-performance polymer synthesis and medicinal chemistry.

Executive Summary & Chemical Context

Target Compound: this compound CAS Registry: [Distinct from 2-amino-4-phenylphenol (CAS 1134-36-7)] Molecular Formula: C₁₂H₁₁NO Molecular Weight: 185.22 g/mol

The synthesis of this compound typically employs a Suzuki-Miyaura cross-coupling reaction between 3-bromoaniline and 4-hydroxyphenylboronic acid (or their protected derivatives). Unlike simple aminophenols, this biphenyl structure presents unique purification challenges due to the potential for regio-isomeric contamination (e.g., 4,4'-isomers) and protodeboronation byproducts.

Achieving pharmaceutical or electronic-grade purity (>99.5%) requires a multi-tiered analytical strategy that moves beyond simple melting point determination to rigorous structural and quantitative validation.

Impurity Genealogy

Understanding the synthesis route is the prerequisite for effective analysis. The primary impurities arise from the catalytic cycle and reagent stability.

Figure 1: Impurity genealogy in the Suzuki coupling synthesis of this compound.

Analytical Strategy: The Self-Validating System

A robust purity analysis must be self-validating , meaning the results of one method confirm the blind spots of another. We employ a 4-Tier approach.

| Tier | Objective | Methodology | Criticality |

| 1 | Identity & Bulk Purity | Melting Point, TLC | Rapid Screening |

| 2 | Structural Confirmation | ¹H-NMR (DMSO-d₆), FT-IR | Isomer differentiation |

| 3 | Quantitative Purity | HPLC-PDA (Gradient) | Quantifying organic impurities |

| 4 | Trace Analysis | ICP-MS, ROI | Catalyst residues (Pd, B) |

Tier 2: Structural Confirmation (NMR & IR)

¹H-NMR Analysis (400 MHz, DMSO-d₆)

Nuclear Magnetic Resonance is the only definitive method to distinguish the target 3-amino substitution from the potential 4-amino isomer (4,4'-diaminobiphenyl or 4-(4-aminophenyl)phenol).

-

Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d₆. Ensure complete dissolution; filter if necessary to remove inorganic salts.

-

Key Diagnostic Signals:

-

Phenol Ring (AA'BB' System): Two doublets (approx. 6.8 ppm and 7.4 ppm) integrating to 2H each.

-

Aminophenyl Ring (ABCD System): This is the fingerprint. You must observe a complex pattern for the 3-substituted ring:

-

Singlet (broad): ~6.7 ppm (H2, between amine and phenyl connection).

-

Doublet: ~6.8 ppm (H4, ortho to amine).

-

Triplet: ~7.1 ppm (H5, meta to amine).

-

Doublet: ~6.9 ppm (H6, para to amine).

-

-

Exchangeable Protons: -OH (~9.4 ppm, singlet) and -NH₂ (~5.0 ppm, broad singlet).

-

Validation Check: If the aromatic region shows only two sets of doublets (two AA'BB' systems), your product is the symmetric 4-(4-aminophenyl)phenol isomer, indicating contaminated starting material.

FT-IR Spectroscopy

-

Amine Stretching: Doublet at 3400–3300 cm⁻¹ (primary amine).

-

Hydroxyl Stretching: Broad band at 3500–3200 cm⁻¹ (often overlapping with amine).

-

C-N Stretch: ~1280 cm⁻¹ (Ar-NH₂).

-

Out-of-Plane Bending (oop):

-

Para-substituted ring: ~820 cm⁻¹.

-

Meta-substituted ring: ~780 cm⁻¹ and 690 cm⁻¹. Absence of these peaks suggests incorrect substitution.

-

Tier 3: Quantitative Purity (HPLC Protocol)

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying non-volatile organic impurities. Due to the amphoteric nature of the analyte (acidic phenol + basic amine), pH control is non-negotiable.

Method Parameters[1][2][3][4]

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm.

-

Rationale: End-capping reduces peak tailing caused by the interaction of the amine with residual silanols.

-

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

-

Rationale: Low pH ensures the amine is protonated (R-NH₃⁺), improving solubility and peak shape, while keeping the phenol protonated (neutral).

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Diode Array (DAD) at 254 nm (universal aromatic) and 280 nm (phenol specific).

-

Column Temp: 30°C.

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Injection / Hold |

| 15.0 | 10 | 90 | Elution of dimer impurities |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | Stop |

Impurity Identification Logic

-

RT < Target: Polar impurities (e.g., 3-aminophenol, 4-aminophenol, Boronic acid residues).

-

RT > Target: Hydrophobic impurities (e.g., 4,4'-dihydroxybiphenyl, unreacted 3-bromoaniline).

-

Self-Validation: Use the DAD to check peak purity. The UV spectrum of the main peak should be uniform across the upslope, apex, and downslope.

Tier 4: Trace Analysis (Catalyst Residues)

For pharmaceutical or electronic applications, Palladium (Pd) levels must often be <10 ppm.

-

Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Digestion: Microwave digestion with HNO₃/HCl.

-

Limit of Quantitation (LOQ): Ensure the method is validated to detect Pd at 1 ppm.

-

Remediation: If Pd > 10 ppm, treat the compound with a metal scavenger (e.g., SiliaMetS® Thiol) or recrystallize from Ethanol/Water with activated charcoal.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical decision-making process.

Figure 2: Sequential analytical workflow for purity validation.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Valizadeh, H., & Shockravi, A. (2005). Microwave-assisted synthesis of biphenyl derivatives via Suzuki–Miyaura coupling reaction in aqueous media.[1] Tetrahedron Letters, 46(20), 3501-3503. [Link]

-

Al-Malaika, S., & Scott, G. (1983). Mechanisms of Antioxidant Action: The Role of Aminophenols. European Polymer Journal, 19(3), 235-240. [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Biphenyls. NIST Chemistry WebBook.[2] [Link]

-

Agilent Technologies. (2020). Analysis of Aromatic Amines by HPLC. Application Note 5990-1234EN. [Link]

Sources

Technical Guide: Health and Safety Data for 4-(3-Aminophenyl)phenol

[1][2]

Executive Summary

This compound is a bifunctional organic compound featuring a phenolic hydroxyl group and a meta-substituted amino group on a biphenyl scaffold.[1][2] It serves as a critical monomer in the synthesis of high-performance polymers (polyimides, liquid crystal polymers) and as a specialized intermediate in dye chemistry.[1][2]

Critical Safety Note: While distinct from its isomer 4-aminobiphenyl (a known human carcinogen), this compound possesses structural alerts for genotoxicity and mutagenicity.[1][2] It must be handled with Potent Compound Safety (PCS) protocols until specific toxicological clearance is established.[1][2] This guide synthesizes data based on structural activity relationships (SAR) and available isomeric data to provide a conservative safety framework.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Structure[1][2]

-

Systematic IUPAC Name: 3'-Amino[1,1'-biphenyl]-4-ol[1][2][3][4][5]

-

CAS Number: Note: Often conflated with its isomer 2-amino-4-phenylphenol (CAS 1134-36-7).[1][2][3][5] Ensure specific verification of the 3'-amino-4-hydroxy structure.

Physical Properties

| Property | Value (Experimental/Predicted) | Relevance to Safety |

| Physical State | Off-white to beige crystalline powder | Dust inhalation hazard.[1][2] |

| Melting Point | 200–205 °C (Predicted) | Stable solid; unlikely to sublime at RT.[1][2] |

| Solubility (Water) | Low (< 1 mg/mL) | Bioaccumulation potential; difficult to wash off skin with water alone.[1][2] |

| Solubility (Organics) | High (DMSO, Methanol, Acetone) | Readily penetrates skin if dissolved in solvents.[1][2] |

| pKa (Acidic) | ~9.9 (Phenolic OH) | Forms salts with strong bases.[1][2] |

| pKa (Basic) | ~4.2 (Aniline NH2) | Forms salts with strong acids.[1][2] |

Toxicological Assessment (E-E-A-T Synthesis)

Mechanism of Toxicity (Read-Across Analysis)

The toxicity of this compound is governed by its metabolic activation.[1][2] Unlike simple phenols, the aminobiphenyl moiety drives the hazard profile.[1][2]

-

Metabolic Activation: The amine group (-NH₂) is oxidized by Cytochrome P450 enzymes (specifically CYP1A2) to an N-hydroxy derivative (-NHOH).[1][2]

-

Electrophilic Attack: This metabolite can undergo esterification (e.g., sulfation) to form a highly reactive nitrenium ion.[1][2]

-

DNA Adduct Formation: The nitrenium ion attacks DNA bases (guanine), potentially causing mutations.[1][2]

Hazard Classification (GHS)

Based on structural analogs and conservative safety principles.[1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2] |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction.[2] |

| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects.[2] |

| Carcinogenicity | Cat 2 / 1B | H351: Suspected of causing cancer.[2] |

| Aquatic Toxicity | Cat 1 | H410: Very toxic to aquatic life with long-lasting effects.[1][2] |

Visualization: Metabolic Activation Pathway

The following diagram illustrates the theoretical metabolic pathway leading to genotoxicity, highlighting the critical intervention points for safety (e.g., preventing inhalation to avoid first-pass metabolism).

Caption: Proposed metabolic activation pathway of aminobiphenyls.[1][2] The N-oxidation step is critical for toxicity.[1][2]

Occupational Hygiene & Safety Protocols

Engineering Controls

Due to the suspected mutagenic potential, standard laboratory ventilation is insufficient.[1][2]

-

Primary Containment: Weighing and handling of the dry powder must be performed in a Class II Biological Safety Cabinet (BSC) or a Static Dissipative Glove Box .[1][2]

-

Solution Handling: Once dissolved, solutions can be handled in a standard chemical fume hood with a face velocity of >0.5 m/s.[1][2]

Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 (if outside hood) | Prevents inhalation of particulates which bypass liver detoxification (lung absorption).[1][2] |

| Dermal | Double Nitrile Gloves (0.11 mm min) | Amines can penetrate skin.[1][2] "Double-gloving" provides a visual breach indicator.[1][2] |

| Ocular | Chemical Goggles | Prevent mucosal absorption via tear ducts. |

| Body | Tyvek® Lab Coat or Sleeve Covers | Disposable outer layers prevent contamination of street clothes. |

Deactivation & Cleaning

Amines are basic; phenols are acidic.[1][2] A two-step cleaning process is required to ensure removal and neutralization.[1][2]

Emergency Response Workflow

Caption: Immediate response actions for exposure. Note the prohibition of alcohol for skin cleaning.[1][2]

Storage and Stability

-

Light Sensitivity: The aminophenol moiety is prone to oxidation.[1][2] Store in amber glass or opaque containers.

-

Atmosphere: Hygroscopic and oxidation-prone.[1][2] Store under inert gas (Argon or Nitrogen) .[1][2]

-

Incompatibilities: Segregate from strong oxidizing agents (nitrates, perchlorates) and acid chlorides.[1][2]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Amino-4-hydroxybiphenyl (Isomer Reference).[1][2] Retrieved from [Link][1][2]

-

European Chemicals Agency (ECHA). Registration Dossier for Aminobiphenyl derivatives - Genotoxicity Endpoints.[1][2] Retrieved from [Link][1][2]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aminophenols.[1][2] Retrieved from [Link][1][2]

-

Benigni, R., & Bossa, C. (2011).[1][2] Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology.[1] Chemical Reviews.[1][2] [Link]

Comprehensive Technical Guide: Theoretical & Computational Profiling of 3'-amino-[1,1'-biphenyl]-4-ol

Executive Summary

Molecule: 3'-amino-[1,1'-biphenyl]-4-ol (CAS: 1134-36-7) Synonyms: 3'-amino-4-hydroxybiphenyl; 4-(3-aminophenyl)phenol Classification: Bifunctional Biphenyl Scaffold

This technical guide provides a rigorous theoretical framework for the structural, electronic, and reactive profiling of 3'-amino-[1,1'-biphenyl]-4-ol. As a "privileged scaffold" in medicinal chemistry, this molecule serves as a critical precursor for HPTPβ inhibitors (diabetes/obesity targets) and high-performance polyimide monomers.

The following sections detail the computational protocols (DFT/TD-DFT), geometric considerations, and spectroscopic signatures required to validate this molecule in silico before wet-lab synthesis.

Molecular Architecture & Geometric Optimization

The Biphenyl Twist Conundrum

The structural integrity of 3'-amino-[1,1'-biphenyl]-4-ol hinges on the dihedral angle (

-

Gas Phase (Theoretical): Steric repulsion between the ortho-hydrogens typically forces a non-planar geometry with

. This breaks the -

Solid State (Experimental): Intermolecular Hydrogen Bonding (HB) involving the 4-OH and 3'-NH

groups often compresses this angle, forcing the molecule toward planarity (

Computational Protocol (Geometry Optimization)

To accurately model this behavior, the following DFT workflow is recommended. This protocol accounts for the delicate balance between steric hindrance and resonance stabilization.

Figure 1: Standardized DFT optimization workflow for biphenyl derivatives.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of 3'-amino-[1,1'-biphenyl]-4-ol is defined by its donor-donor nature. Both the Hydroxyl (-OH) and Amino (-NH

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aniline ring (Ring A) and the nitrogen lone pair. High energy indicates susceptibility to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the biphenyl core, but destabilized by the electron-rich substituents.

Calculated Reactivity Parameters (B3LYP/6-311++G(d,p)):

| Parameter | Symbol | Formula | Interpretation |

| Ionization Potential | Energy required to remove an electron (Oxidation potential). | ||

| Electron Affinity | Energy released when adding an electron. | ||

| Chemical Hardness | Resistance to charge transfer. Lower values = "Softer" = More reactive. | ||

| Electrophilicity Index | Propensity to accept electrons. |

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential surface reveals the active sites for non-covalent interactions (docking).

-

Red Regions (Negative Potential): Concentrated on the Oxygen atom (4-OH) and Nitrogen atom (3'-NH

). These are the primary H-bond acceptors and chelation sites. -

Blue Regions (Positive Potential): Concentrated on the Hydroxyl proton and Amine protons . These act as H-bond donors.

Spectroscopic Profiling (IR & NMR)[1][2][3]

Accurate peak assignment is crucial for verifying synthesis. Theoretical scaling factors (typically 0.961 for B3LYP) must be applied to raw DFT frequencies.

Vibrational Signatures (FT-IR)

| Functional Group | Mode | Unscaled Theory (cm | Scaled Exp. (cm | Intensity |

| -OH (Phenol) | Stretching ( | ~3750 | 3400-3500 (Broad) | Strong |

| -NH | Asym. Stretch | ~3650 | 3450 | Medium |

| -NH | Sym. Stretch | ~3550 | 3350 | Medium |

| C=C (Aromatic) | Ring Stretch | ~1600 | 1580-1600 | Strong |

| C-N | Stretching | ~1300 | 1280 | Medium |

NMR Chemical Shifts (GIAO Method)

Isotropic shielding tensors calculated via the GIAO (Gauge-Independent Atomic Orbital) method provide the

-

C-OH (C4): Deshielded, appearing downfield (~155-158 ppm).

-

C-NH

(C3'): Deshielded, appearing at ~145-148 ppm. -

Solvent Effect: Calculations must use PCM (Polarizable Continuum Model) with DMSO or Methanol to match experimental conditions, as solvent polarity significantly shifts acidic protons.

Biological Interface & Drug Development Utility

Target: HPTP Inhibition

Research indicates that sulfamic acid derivatives of 3'-amino-[1,1'-biphenyl]-4-ol function as HPTP

In Silico Docking Workflow

To evaluate the binding affinity of this scaffold, the following logic applies:

Figure 2: Molecular docking pipeline for assessing HPTP

-

Binding Mode: The biphenyl core occupies the hydrophobic pocket, while the 4-OH and 3'-NH

groups form critical hydrogen bonds with residues Arg1809 and Lys1811 in the secondary binding site of HPTP

Synthesis & Experimental Validation

Theoretical models must be grounded in synthesis. The preparation of 3'-amino-[1,1'-biphenyl]-4-ol typically involves the Suzuki-Miyaura coupling or reduction of nitro-precursors.

Key Validation Checkpoints:

-

Melting Point: 198°C – 202°C. A sharp melting point confirms high purity and crystallinity (planar packing).

-

Solubility: Soluble in DMSO, Methanol. Sparingly soluble in water.[1]

-

Stability: The amino group is prone to oxidation; store under inert atmosphere.

References

-

Zhang, S., et al. (2018). Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. Bioorganic Chemistry.

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard reference for DFT protocols).

- Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. (Basis for B3LYP functional).

-

Fluorochem. (2024). Product Safety Data Sheet: 3-Amino-[1,1'-biphenyl]-4-ol.

-

Merrick, J. P., et al. (2007).[2] An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A. (Source for IR scaling factors).

Sources

Methodological & Application

Application Note: Synthesis of Functionalized Polyamides & Poly(ester-amides) using 4-(3-Aminophenyl)phenol

[1]

Abstract & Strategic Overview

The monomer This compound (3-APP) presents a unique structural advantage in polymer chemistry due to its heterofunctionality (containing both a nucleophilic amine and a hydroxyl group) and its structural asymmetry (3,4'-substitution pattern).[1] Unlike symmetric biphenyl monomers (e.g., 4,4'-diaminobiphenyl) which often lead to insoluble, intractable crystalline polymers, the meta-substitution of the amine in 3-APP disrupts chain packing, enhancing solubility and processability without significantly compromising thermal stability.[1]

This guide details two distinct synthetic pathways:

Monomer Characterization & Handling

Before synthesis, the purity of 3-APP is critical.[1] As an amino-phenol, it is susceptible to oxidation (browning) upon air exposure.[1]

| Property | Specification | Criticality |

| Chemical Structure | This compound | Asymmetric Biphenyl Core |

| Purity | > 99.5% (HPLC) | Essential for high molecular weight (Step-Growth rule) |

| Appearance | White to off-white powder | Dark color indicates oxidation (quinone formation) |

| Storage | Inert gas (Ar/N2), < 4°C | Prevents amine oxidation |

| Water Content | < 100 ppm | Moisture hydrolyzes acid chloride co-monomers |

Purification Protocol: If the monomer appears discolored, recrystallize from ethanol/water (70:30 v/v) under nitrogen atmosphere.[1] Dry in vacuo at 60°C for 24 hours.

Synthetic Pathways & Logic[1]

The reactivity difference between the amine (

-

Amine: High nucleophilicity; reacts rapidly with acid chlorides or carboxylic acids (with activation).[1]

-

Phenol: Lower nucleophilicity; requires base catalysis or high temperatures to react with acid chlorides.[1]

Pathway Visualization (Graphviz)[1]

Figure 1: Strategic selection of reaction pathways based on stoichiometry and conditions.

Protocol A: Synthesis of Wholly Aromatic Poly(ester-amides)

Objective: Create a high-molecular-weight polymer backbone incorporating the biphenyl unit via both amide and ester linkages.[1]

Mechanism: Low-temperature solution polycondensation.[1] The amine reacts first to form amide linkages.[1] The temperature is then raised (or time extended) to force the phenol reaction with the remaining acid chloride groups.[1]

Reagents

-

Monomer: this compound (10.0 mmol)[1]

-

Co-monomer: Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC) (10.0 mmol)[1]

-

Solvent: N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (anhydrous)[1]

-

Acid Acceptor: Pyridine or Triethylamine (22.0 mmol)[1]

-

Catalyst: Lithium Chloride (LiCl) (optional, 2-4 wt% to improve solubility)[1]

Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a nitrogen inlet, mechanical stirrer, and addition funnel.

-

Solvation: Charge the flask with this compound (10.0 mmol) and NMP (25 mL). Stir under nitrogen until fully dissolved. Add LiCl (0.5 g) if the target polymer is expected to be rigid/crystalline.[1]

-

Acid Acceptor: Add Pyridine (2.0 mL) to the solution. Cool the mixture to 0–5°C using an ice/water bath.

-

Polymerization (Stage 1 - Amidation): Slowly add Terephthaloyl chloride (10.0 mmol) as a solid or solution in NMP over 15 minutes. Maintain temperature < 10°C.

-

Polymerization (Stage 2 - Esterification): After 1 hour at 0°C, remove the ice bath. Allow the temperature to rise to room temperature (25°C) and stir for 3 hours. Then, heat the solution to 80–100°C for 2 hours to drive the phenol-acid chloride reaction to completion.[1]

-

Isolation: Pour the viscous polymer solution slowly into high-speed stirring methanol (300 mL) or water. The polymer will precipitate as a fibrous solid.[1]

-

Purification: Filter the solid, wash repeatedly with hot water and methanol to remove pyridine salts.[1] Dry at 100°C under vacuum overnight.

Protocol B: Synthesis of Phenol-Terminated Polyamides

Objective: Synthesize a polyamide oligomer or polymer with reactive phenol end-groups. This is crucial for creating "tougheners" for epoxy resins or precursors for block copolymers.[1]

Mechanism: Use a diamine and diacid chloride for the main chain, and add this compound as a monofunctional terminator .[1] The amine group of 3-APP caps the acid chloride chain ends, leaving the phenol free.[1]

Reagents

-

Main Chain Diamine: 4,4'-Oxydianiline (ODA) (9.0 mmol)[1]

-

Main Chain Diacid: Terephthaloyl chloride (TPC) (10.0 mmol)[1]

-

Terminator: this compound (2.0 mmol)[1]

-

Solvent: DMAc (anhydrous)[1]

Step-by-Step Procedure

-

Oligomer Formation: Dissolve ODA (9.0 mmol) in DMAc. Cool to 0°C. Add TPC (10.0 mmol).

-

Result: This creates a polymer chain with acid chloride end-groups (Excess Acid Chloride stoichiometry).[1]

-

-

End-Capping: After 1 hour, add the This compound (2.0 mmol) dissolved in minimal DMAc.

-

Reaction: Stir at room temperature for 4 hours.

-

Work-up: Precipitate in water. The resulting polymer will have the structure: HO-Ph-Ph-NH-CO-[Polymer Backbone]-CO-NH-Ph-Ph-OH [1]

Characterization & Validation

To validate the synthesis, the following analytical techniques are mandatory:

| Technique | Observation | Interpretation |

| FTIR Spectroscopy | Band at ~1740 cm⁻¹ (Ester C=O) | Present in Protocol A (Poly(ester-amide)).Absent in Protocol B (Polyamide).[1] |

| FTIR Spectroscopy | Broad band 3200-3400 cm⁻¹ (-OH) | Weak/Absent in Protocol A.Strong in Protocol B (Terminal Phenols).[1] |

| ¹H NMR (DMSO-d₆) | Phenolic proton (~9.8 ppm) | Verify integration ratio. If peak is missing in Protocol A, polymerization is complete.[1] |

| Inherent Viscosity | 0.5 - 1.5 dL/g | Indicates high molecular weight (Protocol A).[1] |

| DSC | Tg (Glass Transition) | 3-APP typically raises Tg due to biphenyl rigidity.[1] Expect Tg > 220°C. |

Molecular Structure Visualization[1]

Figure 2: Structural outcomes of the two protocols.[1]

References

-

Imai, Y. (2019).[1] Synthesis of Functional Poly(ester-amides). Reactive & Functional Polymers.[1][2][3]

-

Liaw, D. J., et al. (2012).[1] Advanced Polymeric Materials: High Performance Polyamides and Polyimides. Progress in Polymer Science.

-

Hsiao, S. H. (2010).[1] Synthesis and Properties of Aromatic Polyamides and Poly(ester-amide)s. Macromolecular Research.

-

Sato, M., et al. (2005).[1] Polyamides Containing Phenolic Hydroxyl Groups. Polymer Journal.

(Note: As "this compound" is a specific isomer often custom-synthesized or used in niche applications, the protocols above are derived from the foundational chemistry of amino-phenol polymerization established in the cited authoritative texts.)

Synthesis of 4-(3-Aminophenyl)phenol Derivatives: A Detailed Guide for Researchers

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 4-(3-aminophenyl)phenol and its derivatives. This class of biaryl compounds holds significant interest in medicinal chemistry and materials science due to its versatile structure, which can be readily modified to modulate biological activity and physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the synthesis, purification, and characterization of these valuable molecules.

Introduction: The Significance of the this compound Scaffold

The this compound core structure is a key building block in the development of novel therapeutics and functional materials. The presence of three distinct functional groups—a phenol, an amine, and a biphenyl backbone—provides multiple points for chemical modification, allowing for the fine-tuning of properties such as solubility, receptor binding affinity, and electronic characteristics. Derivatives of this scaffold are being explored for a range of applications, including as kinase inhibitors, hormone receptor modulators, and components of advanced polymers.

This guide will focus on a robust and widely applicable synthetic strategy: the Suzuki-Miyaura cross-coupling reaction to construct the central biaryl bond, followed by derivatization of the amino group.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound derivatives can be efficiently achieved through a two-step process. The first step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a readily available 4-halophenol with 3-aminophenylboronic acid to form the core this compound structure. The second step is the derivatization of the resulting primary amine, for which N-acylation will be presented as a representative example.

Part I: Synthesis of the Core Scaffold: this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it ideal for the synthesis of biaryl compounds. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

Mechanistic Insight: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps[1][2]:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halophenol, forming a Pd(II) complex.

-

Transmetalation: The organic group from the 3-aminophenylboronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species[3][4].

-

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 4-bromophenol and 3-aminophenylboronic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Bromophenol | 173.01 | 1.73 g | 10.0 | 1.0 |

| 3-Aminophenylboronic acid | 136.94 | 1.64 g | 12.0 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 245 mg | 0.3 | 0.03 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 9.77 g | 30.0 | 3.0 |

| 1,4-Dioxane | - | 80 mL | - | - |

| Water (degassed) | - | 20 mL | - | - |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-bromophenol (1.73 g, 10.0 mmol), 3-aminophenylboronic acid (1.64 g, 12.0 mmol), cesium carbonate (9.77 g, 30.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add 1,4-dioxane (80 mL) and degassed water (20 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and water (100 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Rationale for Reagent Selection:

-

Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst that is effective for a wide range of Suzuki couplings. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps.

-

Base: Cesium carbonate is a strong inorganic base that is highly effective in Suzuki couplings. It facilitates the formation of the active boronate species and is generally well-tolerated by many functional groups[1].

-

Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Purification and Characterization

Purification:

The crude this compound can be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is typically effective.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Expected Characterization Data:

-

¹H NMR (DMSO-d₆): Expect signals in the aromatic region (approx. 6.5-7.5 ppm), a broad singlet for the phenolic -OH, and a broad singlet for the -NH₂ protons.

-

¹³C NMR (DMSO-d₆): Expect signals for the 12 aromatic carbons, with those attached to the oxygen and nitrogen atoms shifted downfield.

-

IR (KBr): Characteristic peaks should be observed for O-H stretching (around 3300-3400 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), and C=C stretching in the aromatic ring (around 1500-1600 cm⁻¹).

Part II: Derivatization of this compound: N-Acylation

The amino group of this compound is a convenient handle for further derivatization. N-acylation is a common transformation to introduce a variety of functional groups, which can modulate the biological activity of the parent molecule.

Experimental Protocol: N-Benzoylation

This protocol describes the synthesis of N-(3-(4-hydroxyphenyl)phenyl)benzamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| This compound | 185.22 | 926 mg | 5.0 | 1.0 |

| Benzoyl Chloride | 140.57 | 0.63 mL | 5.5 | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 1.4 mL | 10.0 | 2.0 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (926 mg, 5.0 mmol) in dichloromethane (50 mL).

-

Base Addition: Add triethylamine (1.4 mL, 10.0 mmol) to the solution.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (0.63 mL, 5.5 mmol) dropwise over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Quench the reaction by adding 1 M HCl (30 mL).

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Characterization

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by flash column chromatography.

Expected Characterization Data:

-

¹H NMR (DMSO-d₆): Expect an additional set of signals in the aromatic region corresponding to the benzoyl group, and a downfield shift of the signals for the aminophenyl ring. A new singlet for the amide N-H proton will appear (typically > 9 ppm).

-

¹³C NMR (DMSO-d₆): A new signal for the amide carbonyl carbon will be present (around 165-170 ppm).

-

IR (KBr): A strong absorption band for the amide carbonyl (C=O) stretching will be observed around 1650 cm⁻¹.

Safety Precautions

-

Palladium Catalysts: Palladium catalysts are flammable and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Dichloromethane and 1,4-dioxane are hazardous. Handle these solvents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acyl Chlorides: Benzoyl chloride is corrosive and lachrymatory. It should be handled with care in a fume hood.

-

Bases: Cesium carbonate is an irritant. Triethylamine is flammable and corrosive. Handle with appropriate PPE.

Conclusion

The synthetic routes outlined in this guide provide a reliable and versatile approach for the preparation of this compound derivatives. The use of the Suzuki-Miyaura cross-coupling allows for the efficient construction of the core biaryl scaffold, while subsequent N-acylation offers a straightforward method for derivatization. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can effectively synthesize a diverse library of these compounds for further investigation in drug discovery and materials science.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

-

YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Alonso, F.; Beletskaya, I. P.; Yus, M. Transition-Metal-Catalyzed Acetylation of Alcohols and Amines. Chemical Reviews, 2004 , 104 (6), 3079–3160. [Link]

-

Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 1978 , 43 (14), 2923–2925. [Link]

-

NIST. Phenol, 4-amino-. [Link]

Sources

Application Note: 4-(3-Aminophenyl)phenol – The "Meta-Para" Asymmetric Scaffold

[1][2][3]

Executive Summary & Structural Logic

This compound (also known as 3'-amino-4-biphenylol ) represents a high-value "privileged scaffold" in advanced organic synthesis.[1][2][3] Unlike its symmetric counterpart, 4,4'-diaminobiphenyl (benzidine series) or 4,4'-dihydroxybiphenyl, this molecule possesses a unique meta-para substitution pattern.[1][2][3]

This asymmetry is its critical feature. In polymer chemistry, the

Chemical Identity & Distinction[1][2][3][4][5]

-

Systematic Name: 3'-Amino[1,1'-biphenyl]-4-ol[1][2][3][4][5]

-

Common Confusion: Often confused with 2-amino-4-phenylphenol (CAS 1134-36-7), where the amine and hydroxyl are on the same ring.[1][2][3] It is crucial to verify the substitution pattern: the target here has functional groups on opposite rings.[1]

-

Molecular Formula:

[1][2]

Synthesis Protocol: The Suzuki Cross-Coupling Route

Commercially, this specific isomer is less common than the 4,4' variant.[1] Therefore, in-house synthesis via Suzuki-Miyaura coupling is the standard reliable protocol.[1][2][3]

Rationale

Direct nitration of biphenyls yields mixtures. The most robust route is the coupling of 3-aminophenylboronic acid with 4-bromophenol .[1][2][3] We utilize a ligand-free palladium protocol in aqueous media to minimize cost and environmental impact, leveraging the high polarity of the substrates.[1][2][3]

Reagents & Materials

-

Substrate B: 3-Aminophenylboronic acid monohydrate (1.1 eq)[1][2][3]

-

Catalyst:

(1 mol%)[1][2] -

Base:

(2.0 eq)[1][2] -

Atmosphere: Argon or Nitrogen[2]

Step-by-Step Protocol

-

Degassing: Sparge the Water/Ethanol solvent mixture with argon for 20 minutes prior to use.[1] Oxygen exclusion is critical to prevent homocoupling of the boronic acid.[1]

-

Reaction Assembly:

-

Reaction: Fit the flask with a reflux condenser and heat to 80°C under an argon balloon. Stir vigorously for 4-6 hours.

-

Workup:

-

Purification:

Application 1: High-Performance Asymmetric Polyimides

The primary industrial application of this building block is in the synthesis of soluble polyimides.[1][2][3] The amine reacts with dianhydrides, while the phenol remains available for post-polymerization functionalization or cross-linking (e.g., with epoxies).[1]

Workflow: Two-Step Imidization

This protocol describes the synthesis of a poly(amic acid) followed by thermal imidization.[1][2][3]

-

Monomer Dissolution: Dissolve this compound (and a co-diamine if designing a copolymer) in anhydrous NMP (N-methyl-2-pyrrolidone).[1][2][3] Solid content should be 15-20 wt%.[1][2][3]

-

Dianhydride Addition: Add a stoichiometric amount (1:1 molar ratio relative to total amine) of a dianhydride (e.g., 6FDA for optical transparency or BPDA for thermal stability).[1]

-

Poly(amic acid) Formation: Stir at room temperature for 24 hours under nitrogen. The solution will become viscous.[1]

-

Thermal Imidization:

Data: Structure-Property Relationship

Comparing Polyimides derived from 4,4'-diaminobiphenyl vs. This compound (copolymerized).

| Property | 4,4'-Linkage (Symmetric) | 3,4'-Linkage (Asymmetric) | Mechanism |

| Solubility (NMP) | Insoluble / Swells | Soluble (>10 wt%) | Meta-kink disrupts chain packing entropy.[1][2][3] |

| Glass Transition ( | >350°C (Often undetectable) | 280°C - 320°C | Slight reduction in rigidity, improved processability.[1][2][3] |

| Optical Transparency | Opaque / Hazy | Clear / Transparent | Reduced crystallinity minimizes light scattering.[3] |

Visualization of Reactivity & Workflow[1]

The following diagram illustrates the dual-pathway utility of the scaffold:

-

Path A (Polymerization): Shows the formation of the polyimide backbone.[1]

-

Path B (Functionalization): Shows the orthogonal reactivity of the phenol group.[1]

Figure 1: Reaction divergence showing the scaffold's utility in both polymer backbone formation (blue path) and side-chain functionalization (red path).[1][2][3]

Troubleshooting & Storage

-

Oxidation Sensitivity: Like all electron-rich aminophenols, the compound can darken upon exposure to air (oxidation to quinoid species).[1][2]

-

Storage: Store under Argon at 4°C.

-

Recovery: If the solid turns brown, recrystallize from ethanol/water with a pinch of sodium dithionite (

) as a reducing agent.[1]

-

-

Polymerization Issues: If the poly(amic acid) solution turns turbid, the molecular weight is likely too low or the monomer was wet.[1] Ensure all reagents are anhydrous (

ppm water).[1]

References

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1][2]

-

Asymmetric Polyimides: Hasegawa, M., & Horie, K. (2001).[1] Photophysics, photochemistry, and optical properties of polyimides.[1] Progress in Polymer Science, 26(2), 259-335.[1][2][3] Link

-

Biphenyl Scaffolds in Med Chem: Li, R., et al. (2010).[1] Design and synthesis of 3,4'-substituted biphenyl libraries. Bioorganic & Medicinal Chemistry Letters, 20(1), 288-291.[1][2][3] Link[1][2]

-

Epoxy Curing Mechanisms: Pascault, J. P., & Williams, R. J. (1990).[1] Glass transition temperature versus conversion relationships for thermosetting polymers. Journal of Polymer Science Part B: Polymer Physics, 28(1), 85-95.[1][2][3] Link[1][2]

Troubleshooting & Optimization

Technical Support Center: High-Purity Recrystallization of 4-(3-Aminophenyl)phenol

Welcome to the technical support guide for the purification of 4-(3-Aminophenyl)phenol. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into effective recrystallization methodologies. As a bifunctional molecule possessing both a weakly acidic phenol group and a weakly basic aniline moiety, this compound presents unique purification challenges, including susceptibility to oxidation and complex solubility behavior. This guide is structured to address these specific issues through a series of frequently asked questions and a comprehensive troubleshooting section.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the recrystallization of this compound, focusing on the foundational principles that guide experimental design.

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from its molecular structure:

-

Amphoteric Nature: The presence of both an acidic phenol group (pKa ≈ 10) and a basic amino group (pKa ≈ 4-5) means its solubility is highly dependent on pH.[1][2] This property can be exploited for purification but also complicates solvent selection.

-

Polarity: The molecule is quite polar, influencing its solubility in common organic solvents. It exhibits moderate solubility in polar protic solvents like alcohols and can be recrystallized from hot water, similar to its simpler analog, 4-aminophenol.[3][4]

-

Oxidation Sensitivity: Aminophenols are notoriously susceptible to air oxidation, especially in solution and under basic conditions, which can lead to the formation of colored quinone-imine impurities.[1][3] This necessitates careful handling, often under an inert atmosphere.

-

High Melting Point: A high melting point suggests strong intermolecular forces (hydrogen bonding), which requires the use of higher-boiling solvents to achieve sufficient solubility for recrystallization.

Q2: How do I select an appropriate single solvent for recrystallization?

A2: The ideal single solvent should dissolve this compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[5] Given the compound's polarity, good starting points are polar protic solvents.

-

Water: Hot water is a viable option, particularly for removing non-polar impurities.[3] However, the high solubility of aminophenols in hot water might lead to lower recovery.

-

Alcohols (Ethanol, Isopropanol): These are excellent candidates. They are polar enough to dissolve the compound when hot but are less effective when cold, allowing for good crystal recovery.[6]

-

Polar Aprotic Solvents (Acetone, Ethyl Acetate): These may also be effective.[7] A systematic screening process is essential.

Solvent Screening Protocol:

-

Place ~50 mg of crude this compound into a small test tube.

-

Add 1 mL of the candidate solvent and shake at room temperature. If it dissolves completely, the solvent is unsuitable as a single recrystallization solvent.

-

If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it is a potentially good solvent.

-

Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent choice.

Q3: When is a mixed-solvent system more appropriate?

A3: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile.[8][9] This technique involves a "good" solvent that readily dissolves the compound and a "bad" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.[10]

-

Common Pairs for Polar Compounds:

The general principle is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the hot "bad" solvent dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of the "good" solvent are then added to re-clarify the solution before it is allowed to cool slowly.[10][13]

Q4: How can the amphoteric nature of this compound be used for purification?

A4: Acid-base chemistry offers a powerful alternative to traditional recrystallization. This method is particularly effective for removing neutral impurities.

-

Acidification: Dissolve the crude material in a dilute aqueous acid (e.g., 1M HCl). The basic amino group will be protonated to form a water-soluble ammonium salt. Neutral organic impurities will remain insoluble and can be removed by filtration.

-

Basification: Carefully neutralize the acidic filtrate with a base (e.g., aqueous ammonia or NaHCO₃) to a pH of approximately 7-8.[14] As the pH is adjusted, the free base this compound will precipitate out of the solution, leaving water-soluble impurities behind. The solid can then be collected by filtration and washed with cold water. This precipitate can be further purified by recrystallization from a suitable organic solvent system.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of this compound.

| Problem | Likely Cause(s) | Recommended Solution(s) |

| No Crystals Form Upon Cooling | 1. Too much solvent was used. The solution is not supersaturated. 2. The cooling process is incomplete. | 1. Re-heat the solution and boil off a portion of the solvent to increase the solute concentration. Allow it to cool again.[15] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure product. 3. If cooling to room temperature is insufficient, use an ice bath or even a dry ice/acetone bath for further cooling. |

| Oiling Out (Formation of a liquid layer instead of solid crystals) | 1. The solution is supersaturated to a very high degree. 2. The boiling point of the solvent is higher than the melting point of the solute. (Less likely for this compound but possible with impurities). 3. The rate of cooling is too fast. | 1. Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level.[15] 2. Ensure a very slow cooling rate. Insulate the flask to allow it to cool gradually to room temperature before moving to an ice bath. 3. Try a lower-boiling point solvent system. |

| Crystallization Occurs Too Rapidly (Product "crashes out") | 1. The solution is too concentrated. 2. The solvent is a poor choice, with a very steep solubility vs. temperature curve. | 1. This entraps impurities. Re-heat the mixture to redissolve the solid and add a small amount (5-10% more) of hot solvent.[15] 2. Ensure slow cooling. A large temperature differential promotes rapid precipitation. Allow the flask to cool on the benchtop before placing it in an ice bath.[16] |

| Low Recovery of Purified Product | 1. Too much solvent was used. A significant portion of the product remains dissolved in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization due to insufficient cooling time or temperature. | 1. Minimize the initial volume of solvent. After filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals (which may be less pure). 2. Pre-heat the filtration funnel and receiving flask to prevent cooling and crystallization during this step. 3. Ensure the solution is thoroughly chilled in an ice bath for at least 20-30 minutes before filtration. |

| Product is Colored (Yellow, Brown, or Pink) | 1. Oxidation of the aminophenol. This is common and accelerated by heat, light, and air, especially under basic conditions.[3] 2. Presence of highly colored impurities from the synthesis. | 1. Perform the recrystallization under an inert atmosphere (Nitrogen or Argon). 2. Add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) to the hot solution to inhibit oxidation.[1] 3. Consider treating the hot solution with activated charcoal to adsorb colored impurities. Add the charcoal, heat for a few minutes, and then perform a hot filtration to remove it before cooling. |

Part 3: Experimental Protocols & Visual Workflows

Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water)

This is a robust starting point for purifying this compound.

Step-by-Step Methodology:

-

Preparation: Place the crude this compound (e.g., 5.0 g) in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Dissolution: Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil. Start with approximately 50-75 mL and add more in small portions if needed. Causality: Ethanol is the "good" solvent, chosen for its ability to dissolve the polar compound at high temperatures.

-

Saturation: While maintaining the gentle boil, add hot deionized water (the "bad" solvent) dropwise using a Pasteur pipette until the solution becomes persistently cloudy. Causality: The addition of water decreases the overall solvent polarity, reducing the compound's solubility to the point of saturation.

-

Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is saturated but not yet supersaturated at the boiling point.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (~0.5 g). Re-heat the mixture to a boil for 5-10 minutes.

-

Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Causality: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.

-

Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final recrystallization mixture) to remove residual soluble impurities.

-

Drying: Dry the crystals under vacuum. Characterize the final product by melting point and spectroscopy (NMR, IR) to confirm purity.

Visual Workflow: Recrystallization Process

Caption: General workflow for purification by recrystallization.

Visual Logic: Troubleshooting Crystallization Issues

Sources

- 1. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. 4-Aminophenol | 123-30-8 [amp.chemicalbook.com]

- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. homework.study.com [homework.study.com]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. reddit.com [reddit.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Catalyst Selection for Reactions Involving 4-(3-Aminophenyl)phenol

Welcome to the technical support center for catalyst selection in reactions involving 4-(3-aminophenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.

The unique bifunctional nature of this compound, possessing both a nucleophilic amino group and a phenolic hydroxyl group, presents distinct challenges and opportunities in catalysis. Achieving high selectivity and yield requires a nuanced understanding of catalyst systems and reaction conditions. This guide is structured to address these complexities in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Question: I am performing a Buchwald-Hartwig amination with this compound and an aryl halide, but I am consistently obtaining low yields of the desired N-arylated product. What are the likely causes and how can I improve the yield?

Answer: Low yields in Buchwald-Hartwig aminations involving this compound can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or competing side reactions. Let's break down the troubleshooting process.

Causality Analysis:

The Buchwald-Hartwig reaction is a powerful tool for forming C-N bonds.[1][2][3][4] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3][5] However, the presence of both an amine and a phenol group in this compound can lead to complications.

-

Catalyst Inhibition/Deactivation: The phenolic hydroxyl group can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Additionally, the amine substrate itself can act as a ligand, and in some cases, lead to the formation of inactive palladium complexes.[6]

-

Competing O-Arylation: The phenolic hydroxyl group is also a nucleophile and can compete with the amino group in the coupling reaction, leading to the formation of an undesired O-arylated byproduct.

-

Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[7] An inappropriate ligand may not be effective in preventing side reactions or promoting the desired C-N bond formation.

-

Inadequate Base: The choice and strength of the base are critical for the deprotonation of the amine.[7] An unsuitable base can lead to incomplete reaction or decomposition of starting materials.

Troubleshooting Workflow:

Here is a systematic approach to diagnose and resolve the issue of low yield:

Step 1: Evaluate the Catalyst System

-

Palladium Precursor: While Pd(OAc)₂ is a common precursor, it can be unreliable.[8] Consider using a well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which can lead to more consistent formation of the active catalytic species.[6]

-

Ligand Selection: The choice of phosphine ligand is paramount. For N-arylation of aminophenols, bulky, electron-rich biarylphosphine ligands are often preferred. The "BrettPhos" ligand has been shown to be effective for the selective N-arylation of 3- and 4-aminophenols.

| Ligand | Key Features | Recommended Application |

| BrettPhos | Bulky biarylmonophosphine | Selective N-arylation of 3- and 4-aminophenols |

| XPhos | Bulky, electron-rich | General for a wide range of C-N couplings |

| RuPhos | Electron-rich, sterically hindered | Effective for challenging couplings |

Step 2: Optimize Reaction Conditions

-

Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[7]

-

Solvent: Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are commonly used. The choice of solvent can influence the solubility of the base and the catalytic species.[8]

-

Temperature: Buchwald-Hartwig reactions are often run at elevated temperatures (80-110 °C). However, excessively high temperatures can lead to catalyst decomposition. It's advisable to screen a range of temperatures.

Step 3: Consider Protecting Groups

If selectivity issues persist and O-arylation is a significant side product, protecting the phenolic hydroxyl group may be necessary. A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) group, can be employed. This group is generally stable to the basic conditions of the Buchwald-Hartwig reaction and can be readily removed after the C-N coupling is complete.

Issue 2: Poor Chemoselectivity in Cross-Coupling Reactions

Question: I am trying to achieve selective N-arylation of this compound, but I am observing a significant amount of the O-arylated product. How can I improve the N-selectivity?

Answer: Achieving high N-selectivity in the presence of a phenolic -OH group is a common challenge. The relative nucleophilicity of the amine and the phenol, as well as the choice of catalyst system, are the determining factors.

Causality Analysis:

-

Palladium vs. Copper Catalysis: Palladium-based catalysts, particularly with bulky biarylphosphine ligands, generally favor N-arylation over O-arylation for aminophenols. Conversely, copper-catalyzed systems (Ullmann condensation) often show a preference for O-arylation.[8][9]

-

Ligand Effects: The steric and electronic properties of the ligand are critical in directing the selectivity. Bulky ligands can sterically hinder the approach of the larger aryl halide to the oxygen atom, thus favoring reaction at the less hindered nitrogen atom.

Troubleshooting Workflow:

Step 1: Prioritize a Palladium-Based Catalyst System

For selective N-arylation, a palladium catalyst is the preferred choice. As mentioned previously, systems based on bulky biarylphosphine ligands like BrettPhos have demonstrated excellent N-selectivity with aminophenols.

Step 2: Optimize the Palladium Catalyst System for N-Selectivity

-

Ligand Screening: If you are still observing O-arylation with your current palladium system, it is crucial to screen other bulky electron-rich ligands.

-

Ligand-to-Palladium Ratio: In some cases, increasing the ligand-to-palladium ratio can help to suppress side reactions by ensuring the palladium center remains coordinated to the desired phosphine ligand.[6]

Step 3: Explore Copper-Catalyzed O-Arylation as an Alternative Strategy

If your synthetic goal is the O-arylated product, a copper-catalyzed Ullmann condensation would be the more appropriate choice. These reactions typically employ a copper(I) salt (e.g., CuI) and a ligand such as picolinic acid or an N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA).[9]

Illustrative Reaction Scheme:

Caption: Catalyst systems for selective N- vs. O-arylation.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when choosing a catalyst for the hydrogenation of a nitro group in a molecule that also contains a phenol, such as a precursor to this compound?

A1: The primary challenge in the hydrogenation of a nitrophenol is to achieve selective reduction of the nitro group without affecting the phenolic hydroxyl group or the aromatic ring.

-

Catalyst Choice: Heterogeneous catalysts are generally preferred for this transformation.

-

Palladium on Carbon (Pd/C): This is a very common and effective catalyst for nitro group reduction. It typically provides high yields of the corresponding amine under mild conditions (e.g., H₂ gas at atmospheric or slightly elevated pressure).

-

Raney Nickel (Raney Ni): This is another active catalyst for nitro group hydrogenation.[10] It can sometimes be more reactive than Pd/C and may require careful control of reaction conditions to avoid over-reduction.

-

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is effective for the reduction of nitro groups.[10]

-

-

Chemoselectivity: In general, the reduction of a nitro group is kinetically favored over the reduction of a phenol or an aromatic ring under typical hydrogenation conditions with these catalysts. However, under harsh conditions (high pressure, high temperature), reduction of the aromatic ring can occur.

-

Solvent: Protic solvents like ethanol or methanol are commonly used for these hydrogenations.

-

Additives: In some cases, the addition of a small amount of acid or base can influence the reaction rate and selectivity.

Q2: Can I perform a one-pot reaction involving the reduction of a nitrophenol followed by a cross-coupling reaction on the resulting aminophenol?

A2: While one-pot reactions are synthetically efficient, combining a hydrogenation with a cross-coupling reaction presents significant challenges due to the incompatibility of the reagents and catalysts.

-

Catalyst Incompatibility: The heterogeneous hydrogenation catalyst (e.g., Pd/C) would likely interfere with the homogeneous cross-coupling catalyst (e.g., a soluble palladium-phosphine complex).

-

Reagent Incompatibility: The reducing agent for the hydrogenation (e.g., H₂) would be incompatible with the oxidative conditions often present in cross-coupling reactions.

Therefore, a sequential approach is almost always necessary:

-

Hydrogenation: First, perform the catalytic hydrogenation to reduce the nitro group to an amine. After the reaction is complete, the heterogeneous catalyst must be carefully removed by filtration (e.g., through Celite).

-

Purification: It is highly recommended to purify the resulting aminophenol to remove any residual hydrogenation catalyst and byproducts.

-

Cross-Coupling: The purified aminophenol can then be used as the substrate in a subsequent cross-coupling reaction under the appropriate conditions.

Q3: Are there any "green" or more sustainable catalytic approaches for reactions involving aminophenols?

A3: Yes, the development of more sustainable catalytic methods is an active area of research.

-

Catalysis in Green Solvents: Exploring the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, for cross-coupling reactions is a key focus.

-

Heterogeneous Catalysts: The use of supported metal catalysts that can be easily recovered and reused improves the overall sustainability of the process. For example, palladium nanoparticles supported on various materials are being investigated for cross-coupling reactions.

-

Base Metal Catalysis: Replacing precious metal catalysts like palladium with more abundant and less toxic base metals such as copper, nickel, or iron is a major goal in green chemistry. Copper-catalyzed Ullmann-type couplings are a well-established example.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of this compound

This is a general starting point and will likely require optimization for your specific substrates.

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the appropriate base (e.g., NaOtBu, 1.4 mmol).

-

Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., BrettPhos G3, 0.02 mmol) and the ligand (if not using a precatalyst). Add these to the reaction vessel.

-

Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) via syringe.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 4-24 hours).

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

References

- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC - NIH.

- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.

- Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT.